苯基 N-(4-硝基苯基)氨基甲酸酯

描述

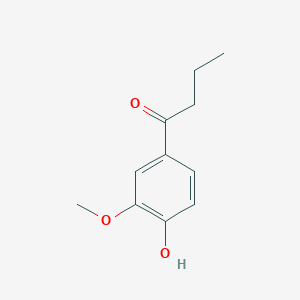

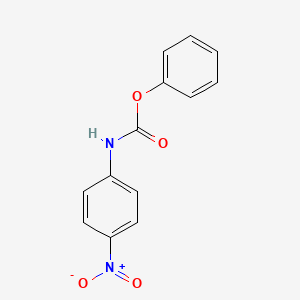

Phenyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 6465-01-6 . It has a molecular weight of 258.23 and is typically in the form of a powder .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes Phenyl N-(4-nitrophenyl)carbamate. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The asymmetric unit of Phenyl N-(4-nitrophenyl)carbamate contains two independent molecules. The dihedral angle between the aromatic rings is 48.18 (14) in one molecule and 45.81 (14) in the other . The mean plane of the carbamate N—C(=O)—O group is twisted slightly from the attached benzene and phenyl rings .Chemical Reactions Analysis

The reactions of Phenyl N-(4-nitrophenyl)carbamate with a series of phenoxide anions have been subjected to a kinetic investigation . In the crystal, molecules are linked to one another by N—H···O and C—H···π interactions .Physical and Chemical Properties Analysis

Phenyl N-(4-nitrophenyl)carbamate has a melting point of 158-159 degrees Celsius . It is a powder at room temperature . Its Inchi Code is 1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H, (H,14,16) .科学研究应用

1. 有机化学中的合成和偶联

苯基 N-(4-硝基苯基)氨基甲酸酯用于合成复杂的有机化合物。例如,Matthews、Pouton 和 Threadgill (1995) 使用 4-硝基苯基 N-[4-(10,15,20-三苯基卟啉-5-基)苯基]氨基甲酸酯合成了单官能化卟啉的衍生物,展示了其与肽衍生物偶联的效用 (Matthews, Pouton, & Threadgill, 1995).

2. 生化应用

在生物化学中,苯基 N-(4-硝基苯基)氨基甲酸酯的衍生物,如 N-丁基-N-甲基-4-硝基苯基氨基甲酸酯,因其对酶的抑制作用而受到研究。Fourneron 等人。(1991) 研究了该化合物对人胆汁盐依赖性脂肪酶的影响,揭示了其作为基于机制的抑制剂的潜力 (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

3. 化学中的光敏保护基团

在光敏保护基团领域,与苯基 N-(4-硝基苯基)氨基甲酸酯密切相关的 N-甲基-N-(邻硝基苯基)氨基甲酸酯已被使用。Loudwig 和 Goeldner (2001) 证明了它们作为光致去除醇保护基团的有效性,突出了它们在各种化学合成过程中的效用 (Loudwig & Goeldner, 2001).

4. 有机反应中的催化

苯基 N-(4-硝基苯基)氨基甲酸酯在催化中发挥作用,特别是在氨基甲酸酯的碱性水解中。Broxton、Christie 和 Mannas (1988) 探讨了胶束对氨基甲酸酯水解(包括甲基 N-甲基-N-(4'-硝基苯基)氨基甲酸酯)的催化活性 (Broxton, Christie, & Mannas, 1988).

5. 代谢研究

在研究 N:N-二烷基氨基甲酸酯的代谢时,Hodgson 和 Casida (1961) 对 N:N-二甲基- p -硝基苯基氨基甲酸酯进行了研究,该化合物在结构上与苯基 N-(4-硝基苯基)氨基甲酸酯相似。他们的研究阐明了此类化合物在生物系统中的代谢方式 (Hodgson & Casida, 1961).

安全和危害

Phenyl N-(4-nitrophenyl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

作用机制

Target of Action

Phenyl N-(4-nitrophenyl)carbamate, like many other carbamates, is designed to interact with specific targets in the body. The primary targets are usually enzymes or receptors . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with these target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates in general play a significant role in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine, whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates are known for their chemical stability and capability to permeate cell membranes . This makes them widely utilized as a peptide bond surrogate in medicinal chemistry . Carbamates have also been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

For instance, some carbamates have shown promising antibacterial and antifungal activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of carbamates .

生化分析

Biochemical Properties

Phenyl N-(4-nitrophenyl)carbamate has been found to interact with various enzymes, proteins, and other biomolecules . The carbamate group in Phenyl N-(4-nitrophenyl)carbamate is known to modulate inter- and intramolecular interactions with target enzymes or receptors .

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

phenyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRCVOHHIZIIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462370 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6465-01-6 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。